2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide involves complex chemical reactions, including the aminolysis of activated acids and alkylation of potassium salts. One study describes the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which shares structural similarities, through aminolysis and alkylation processes (Berest et al., 2011).
Molecular Structure Analysis
The determination of molecular structures of these compounds utilizes advanced spectroscopic techniques, including NMR and mass spectrometry. The study by Berest et al. (2011) illustrates this approach, determining structures through 1H, 13C NMR, LC-MS, and EI-MS analysis. This detailed analysis is crucial for understanding the compound's potential interactions and functions at the molecular level.
Chemical Reactions and Properties
Chemical properties of compounds in this family are characterized by their interactions and reactions, such as the ability to undergo aminolysis and alkylation. The synthesis pathways involve specific reagents like thionyl chloride or carbonyldiimidazole, highlighting the compound's reactivity and potential for derivatization (Berest et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Activities
- In vitro and in vivo assessment: A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The lead compound showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in comparison with reference drugs (Patel et al., 2017).
Anticancer Activities
- Synthesis and biological activity analysis: Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, with compound 4.10 showing significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Histamine H4 Receptor Inverse Agonism
- Scaffold hopping approach: A series of quinazoline-containing compounds were identified as potent human histamine H4 receptor (H4R) inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, making them potential dual-action H1R/H4R ligands with therapeutic benefits (Smits et al., 2008).
Novel Syntheses and Cytotoxicity
- Synthesis with thiazole and thiadiazole fragments: A series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides were synthesized, with compound 3.1 showing significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c30-23(14-29-15-26-19-9-2-1-8-18(19)24(29)31)27-17-7-5-6-16(12-17)22-13-25-20-10-3-4-11-21(20)28-22/h1-13,15H,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFOZKHGEBNXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Oxo-3(4H)-quinazolinyl]-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.